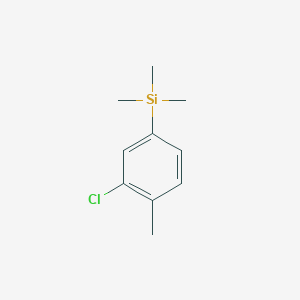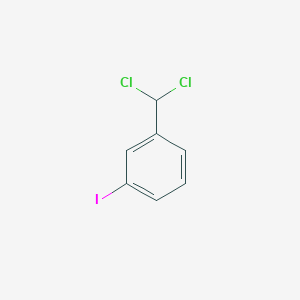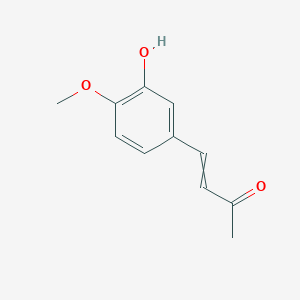
(S)-1-(4-Quinolyl)-1,3-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-Quinolyl)-1,3-propanediol is a chiral compound that features a quinoline moiety attached to a propanediol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Quinolyl)-1,3-propanediol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-quinolinecarboxaldehyde and (S)-1,3-propanediol.
Condensation Reaction: The aldehyde group of 4-quinolinecarboxaldehyde reacts with the hydroxyl group of (S)-1,3-propanediol under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(S)-1-(4-Quinolyl)-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce dihydroquinoline derivatives.
科学的研究の応用
(S)-1-(4-Quinolyl)-1,3-propanediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-1-(4-Quinolyl)-1,3-propanediol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription. Additionally, the compound can interact with enzymes, altering their activity and function.
類似化合物との比較
Similar Compounds
®-1-(4-Quinolyl)-1,3-propanediol: The enantiomer of (S)-1-(4-Quinolyl)-1,3-propanediol with similar chemical properties but different biological activity.
4-Quinolylmethanol: A simpler compound with a quinoline moiety attached to a methanol group.
Quinoline-4-carboxylic acid: A quinoline derivative with a carboxylic acid functional group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a quinoline moiety and a propanediol backbone. This combination of features makes it a versatile compound with diverse applications in various fields.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
1-quinolin-4-ylpropane-1,3-diol |
InChI |
InChI=1S/C12H13NO2/c14-8-6-12(15)10-5-7-13-11-4-2-1-3-9(10)11/h1-5,7,12,14-15H,6,8H2 |
InChIキー |
ZJAOGDASDPKLCX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


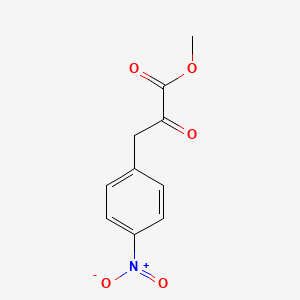
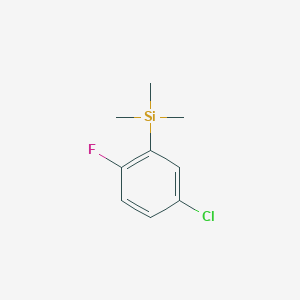
![6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B13689219.png)
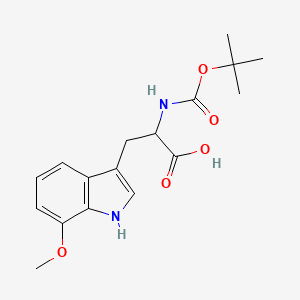
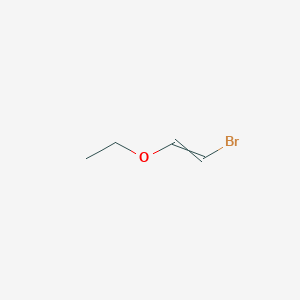
![tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13689262.png)


